molecular formula C10H18S2 B14643326 Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- CAS No. 56772-72-6

Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-

Cat. No.: B14643326
CAS No.: 56772-72-6
M. Wt: 202.4 g/mol
InChI Key: HRVIAKJLXWTWGS-UHFFFAOYSA-N
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Description

Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- is an organic compound with a unique structure that includes a cyclohexane ring substituted with a bis(methylthio)methylene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with a methylthio reagent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bis(methylthio)methylene group to a simpler thiol group.

    Substitution: The compound can participate in substitution reactions where the methylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(methylthio)methylene group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidation-reduction reactions and substitution processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1,1-bis(methylthio)-
  • Cyclohexane, 1,2-bis(methylene)-
  • Cyclohexane, 1,4-bis(methylene)-

Uniqueness

Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- is unique due to the presence of both a bis(methylthio)methylene group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

56772-72-6

Molecular Formula

C10H18S2

Molecular Weight

202.4 g/mol

IUPAC Name

1-[bis(methylsulfanyl)methylidene]-2-methylcyclohexane

InChI

InChI=1S/C10H18S2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h8H,4-7H2,1-3H3

InChI Key

HRVIAKJLXWTWGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1=C(SC)SC

Origin of Product

United States

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